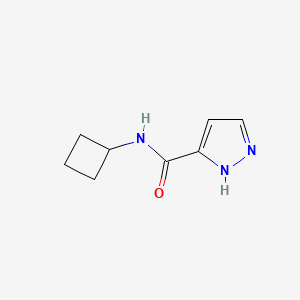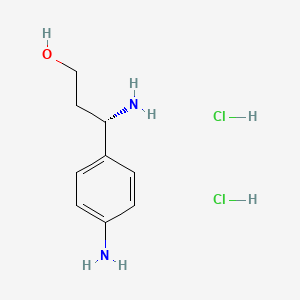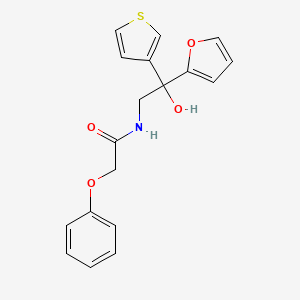
4-(((furan-2-ylmethyl)thio)methyl)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related piperidine derivatives often involves complex reactions that can include steps such as alkylation, reductive amination, and cyclization. For example, compounds with a piperidine backbone are developed through multi-step synthetic processes that can involve the introduction of various functional groups to achieve desired pharmacokinetic profiles and biological activities (Yamamoto et al., 2016)(Yamamoto et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of piperidine derivatives involves the examination of their chemical structure through spectroscopic methods such as MS, 1H NMR, and 13C NMR. These techniques provide detailed information on the molecular framework and the spatial arrangement of atoms within the compound, which is crucial for understanding its reactivity and interaction with biological targets (Ojo, 2012)(Ojo, 2012).
Chemical Reactions and Properties
Piperidine derivatives can undergo various chemical reactions, including cyclization and Mannich reactions, to form new compounds with potential biological activities. The ability to engage in these reactions highlights the versatile chemistry of piperidine-based molecules and their utility in medicinal chemistry for the development of novel therapeutic agents (Kumar et al., 2017)(Kumar et al., 2017).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and stability, are essential for their formulation and application in medicinal chemistry. These properties are influenced by the molecular structure of the compounds and can be tailored through chemical modification to enhance their drug-like characteristics (Kambappa et al., 2017)(Kambappa et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and the ability to form bonds with biological targets, are critical for the therapeutic efficacy of piperidine derivatives. Studies focusing on the synthesis and evaluation of these compounds often explore their potential interactions with enzymes, receptors, and other molecular entities within biological systems, aiming to identify new drugs with high specificity and potency (Lim et al., 2019)(Lim et al., 2019).
Scientific Research Applications
Neuroinflammation Imaging
- PET Imaging for Neuroinflammation : A significant application of this compound is in PET imaging for neuroinflammation. [11C]CPPC, a derivative of this compound, is a PET radiotracer specific for CSF1R, a marker specific to microglia in the brain. It has potential for imaging reactive microglia and their role in various neuropsychiatric disorders, including traumatic brain injury, demyelinating diseases, Alzheimer's disease, and Parkinson's disease (Horti et al., 2019).
- Developing Radioligands for CSF1R : Another derivative, [18F]1, has been synthesized for PET imaging of CSF1R. Its specific uptake in lipopolysaccharide-treated mouse brain compared to control mice indicates its promise as a radioligand for CSF1R imaging in neuroinflammation contexts (Lee et al., 2022).
Chemical Synthesis and Medicinal Chemistry
- Synthesis of Soluble Epoxide Hydrolase Inhibitors : This compound's derivatives have been explored in the synthesis of soluble epoxide hydrolase inhibitors, identifying critical functional groups for potency and selectivity. These derivatives are useful in investigating various disease models (Thalji et al., 2013).
- Glycine Transporter 1 Inhibitor Development : Derivatives of this compound have been identified as potent and orally available inhibitors of Glycine Transporter 1 (GlyT1), showing potential for treating disorders related to GlyT1 dysfunction (Yamamoto et al., 2016).
Analytical and Spectral Studies
- Analytical Studies of Furan Ring Containing Ligands : The compound's derivatives, particularly those containing furan rings, have been analyzed for their chelating properties and potential antibacterial activities. These studies aid in understanding the chemical behavior of such compounds (Patel, 2020).
Antimicrobial and Anticancer Properties
- Antimicrobial and Anticancer Activities : Some derivatives have been explored for their antimicrobial and anticancer activities. For example, studies on piperidine analogues have shown significant anti-angiogenic and DNA cleavage activities, which are crucial for their potential as anticancer agents (Kambappa et al., 2017).
properties
IUPAC Name |
4-(furan-2-ylmethylsulfanylmethyl)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O2S/c20-19(21,22)16-5-1-2-6-17(16)23-18(25)24-9-7-14(8-10-24)12-27-13-15-4-3-11-26-15/h1-6,11,14H,7-10,12-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLXLSQLDDYQSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{2-[(anilinocarbonyl)amino]ethyl}-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2480467.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2480471.png)
![5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid](/img/structure/B2480472.png)
![4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2480474.png)


![2-(naphthalen-2-yloxy)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2480477.png)
![3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2480478.png)
